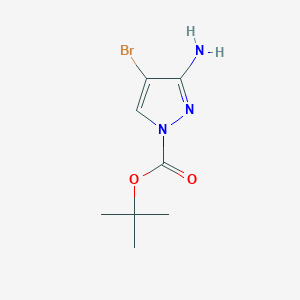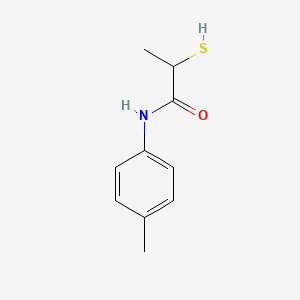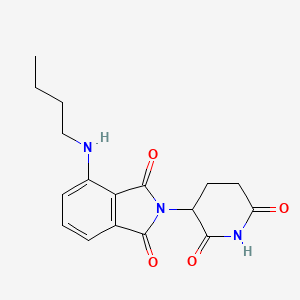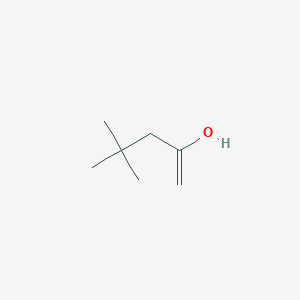
1-Penten-2-ol, 4,4-dimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Penten-2-ol, 4,4-dimethyl-(9CI) is an organic compound with the molecular formula C7H14O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a pentene chain with two methyl groups at the fourth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Penten-2-ol, 4,4-dimethyl-(9CI) can be synthesized through several methods. One common approach involves the reaction of 4-penten-1-ol with specific reagents under controlled conditions. For instance, 4-penten-1-ol can react with chlorosulfonyl isocyanate to form a sulfamate ester, which can then undergo further reactions to yield the desired compound .
Industrial Production Methods
Industrial production of 1-Penten-2-ol, 4,4-dimethyl-(9CI) typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Penten-2-ol, 4,4-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted products.
Scientific Research Applications
1-Penten-2-ol, 4,4-dimethyl-(9CI) has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Penten-2-ol, 4,4-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound’s structure allows it to participate in various chemical reactions, affecting its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-penten-1-ol: Similar in structure but with different positioning of the hydroxyl group.
4-Penten-1-ol: Lacks the additional methyl groups, resulting in different chemical properties.
Uniqueness
1-Penten-2-ol, 4,4-dimethyl-(9CI) is unique due to the presence of two methyl groups at the fourth carbon position, which influences its reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical behavior.
Properties
CAS No. |
59138-75-9 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
4,4-dimethylpent-1-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-6(8)5-7(2,3)4/h8H,1,5H2,2-4H3 |
InChI Key |
RGYWSRZTCAJUOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)
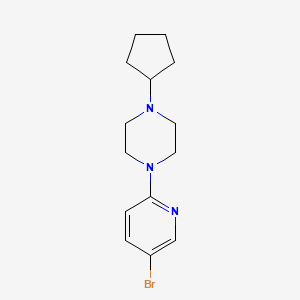
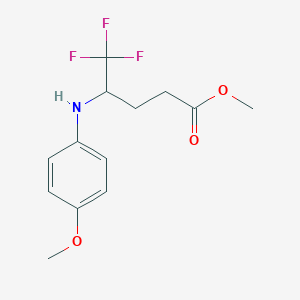
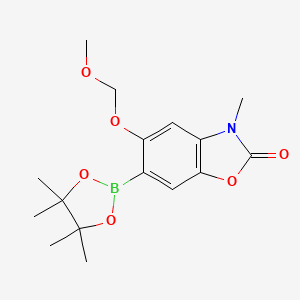
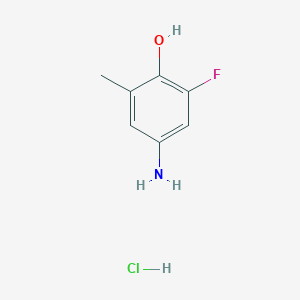
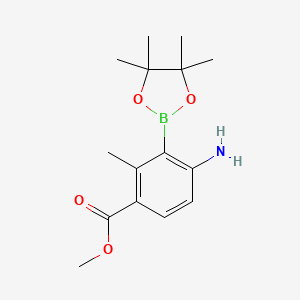


![2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13932193.png)
![[3-(2-Hydroxyethoxy)phenyl]acetic acid](/img/structure/B13932200.png)
